Benzimidazol-5-ol, 2-(trifluoromethyl)-

Description

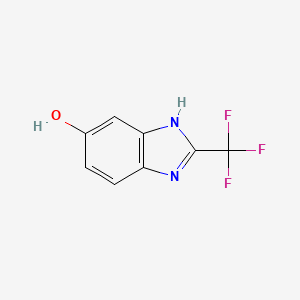

Structure

2D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-12-5-2-1-4(14)3-6(5)13-7/h1-3,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWNYYWVRVWOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237652 | |

| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-90-4 | |

| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzimidazol 5 Ol, 2 Trifluoromethyl

Classical and Contemporary Approaches to Benzimidazole (B57391) Synthesis

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with the Phillips-Ladenburg synthesis being a cornerstone classical method. This reaction typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. wikipedia.orgmdpi.comcolab.ws The mechanism proceeds through the formation of an N-acyl intermediate, followed by cyclization and dehydration to yield the benzimidazole ring. wikipedia.org

Contemporary advancements in benzimidazole synthesis have focused on improving reaction efficiency, reducing environmental impact, and expanding the substrate scope. These modern approaches include:

Microwave-assisted synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. dergipark.org.treurekaselect.com Microwave irradiation has been successfully applied to the synthesis of various benzimidazole derivatives, including those with a trifluoromethyl group. dergipark.org.trresearchgate.net

Catalysis: A wide range of catalysts, including Lewis acids, solid-supported acids, and metal nanoparticles, have been employed to facilitate benzimidazole formation under milder conditions. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids or water, and the development of catalyst-free or solvent-free reaction conditions are key areas of contemporary research. jsynthchem.comresearchgate.netresearchgate.net Ionic liquids, in particular, can act as both the solvent and catalyst, offering advantages in terms of recyclability and reaction rate enhancement. jsynthchem.comresearchgate.netresearchgate.net

Targeted Synthesis of Benzimidazol-5-ol, 2-(trifluoromethyl)-

The targeted synthesis of Benzimidazol-5-ol, 2-(trifluoromethyl)- necessitates a multi-step approach that begins with the preparation of a suitably functionalized precursor, followed by the crucial cyclization step to form the benzimidazole ring.

Precursor Synthesis and Functionalization

The key precursor for the synthesis of Benzimidazol-5-ol, 2-(trifluoromethyl)- is 3,4-diaminophenol (B1333219) . A common and effective route to this intermediate begins with the readily available starting material, p-aminophenol. This synthesis involves a sequence of protection, nitration, deprotection, and reduction steps.

A typical synthetic sequence is outlined below:

Acetylation: The amino group of p-aminophenol is first protected by acetylation with acetic anhydride (B1165640) to form p-acetamidophenol. This step is crucial to direct the subsequent nitration to the desired position and to prevent oxidation of the amino group.

Nitration: The protected intermediate is then nitrated, typically using a mixture of nitric acid and sulfuric acid. The acetylamino group directs the incoming nitro group to the position ortho to it, yielding 4-acetamido-3-nitrophenol.

Hydrolysis: The acetyl protecting group is subsequently removed by hydrolysis under acidic or basic conditions to afford 4-amino-3-nitrophenol (B127093) .

Reduction: The final step in the precursor synthesis is the reduction of the nitro group of 4-amino-3-nitrophenol to an amino group. This is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, yielding the target precursor, 3,4-diaminophenol . google.com

| Step | Reactant | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | p-Aminophenol | Acetic anhydride | p-Acetamidophenol | Heating |

| 2 | p-Acetamidophenol | Nitric acid, Sulfuric acid | 4-Acetamido-3-nitrophenol | Low temperature |

| 3 | 4-Acetamido-3-nitrophenol | Acid or base (e.g., HCl or NaOH) | 4-Amino-3-nitrophenol | Heating |

| 4 | 4-Amino-3-nitrophenol | Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) | 3,4-Diaminophenol | Varies with reagent |

Cyclization Reactions and Conditions for Benzimidazole Ring Formation

With the precursor, 3,4-diaminophenol, in hand, the next critical step is the formation of the benzimidazole ring with the incorporation of the trifluoromethyl group at the 2-position. The most direct method for this transformation is the Phillips-Ladenburg condensation reaction.

In this reaction, 3,4-diaminophenol is condensed with a source of the trifluoromethyl group. Trifluoroacetic acid (TFA) is a commonly used and effective reagent for this purpose. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or polyphosphoric acid (PPA), and often requires heating to drive the dehydration and cyclization process.

The reaction proceeds by the initial acylation of one of the amino groups of 3,4-diaminophenol by trifluoroacetic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.

| Reactants | Trifluoromethyl Source | Catalyst/Solvent | Temperature | Product |

|---|---|---|---|---|

| 3,4-Diaminophenol | Trifluoroacetic acid (TFA) | HCl or Polyphosphoric acid (PPA) | Reflux | Benzimidazol-5-ol, 2-(trifluoromethyl)- |

Strategies for Trifluoromethyl Group Introduction

The introduction of the trifluoromethyl (CF3) group is a key step in the synthesis of the target molecule. The presence of this group can significantly influence the electronic properties and biological activity of the final compound. nih.gov Several strategies can be employed for this purpose:

Condensation with Trifluoroacetic Acid: As mentioned in the previous section, the direct condensation of the o-phenylenediamine precursor with trifluoroacetic acid is the most straightforward approach. This method is an application of the Phillips-Ladenburg synthesis. mdpi.comcolab.ws

Reaction with Trifluoroacetic Anhydride (TFAA): TFAA is a more reactive acylating agent than TFA and can be used to facilitate the reaction under milder conditions. The reaction with TFAA would also proceed through an N-acylated intermediate followed by cyclization.

Condensation with other Trifluoromethylated Building Blocks: Other reagents that can serve as a source for the C2-CF3 unit include trifluoroacetimidates and trifluoroacetonitrile. rsc.org

Regioselectivity and Chemoselectivity in Synthetic Pathways

Regioselectivity in the synthesis of Benzimidazol-5-ol, 2-(trifluoromethyl)- is primarily controlled during the synthesis of the precursor, 3,4-diaminophenol. The directing effects of the substituents on the benzene (B151609) ring during the nitration step are crucial for obtaining the correct isomer. The acetylamino group is an ortho-, para-director, and since the para position is blocked, nitration occurs at the ortho position, leading to the desired 3-nitro-4-acetamidophenol.

During the cyclization of 3,4-diaminophenol, the two amino groups are chemically non-equivalent. However, upon cyclization to form the benzimidazole, the resulting product, Benzimidazol-5-ol, 2-(trifluoromethyl)-, is the same regardless of which amino group initially attacks the trifluoroacetyl group.

Chemoselectivity is a significant consideration, particularly due to the presence of the hydroxyl group on the phenylenediamine precursor. During the acylation step with trifluoroacetic acid or its anhydride, there is a potential for the acylation of the phenolic hydroxyl group in addition to the amino groups. The relative nucleophilicity of the amino and hydroxyl groups plays a key role. Generally, amino groups are more nucleophilic than phenolic hydroxyl groups, favoring the desired N-acylation. However, reaction conditions such as temperature and the choice of acylating agent can influence this selectivity. To avoid O-acylation, protective group strategies for the hydroxyl group could be employed, although this would add extra steps to the synthesis.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of Benzimidazol-5-ol, 2-(trifluoromethyl)- to make the process more environmentally sustainable.

Alternative Solvents: The use of hazardous and volatile organic solvents can be minimized or replaced with greener alternatives. For the cyclization step, ionic liquids have been shown to be effective media for benzimidazole synthesis, often acting as both solvent and catalyst. jsynthchem.comresearchgate.netresearchgate.net Water is another environmentally benign solvent that has been explored for certain benzimidazole syntheses.

Catalyst-Free and Solvent-Free Conditions: Developing reaction conditions that eliminate the need for a catalyst and a solvent is a primary goal of green chemistry. Microwave-assisted solid-phase synthesis, where the reactants are adsorbed onto a solid support like silica (B1680970) or alumina (B75360) and irradiated with microwaves, can be a highly efficient and solvent-free method for benzimidazole formation. dergipark.org.treurekaselect.com

Energy Efficiency: Microwave-assisted synthesis not only reduces the need for solvents but also significantly shortens reaction times, leading to lower energy consumption compared to conventional heating methods. eurekaselect.compreprints.org

By integrating these green chemistry principles, the synthesis of Benzimidazol-5-ol, 2-(trifluoromethyl)- can be made more efficient, safer, and more environmentally friendly.

Derivatization and Functionalization Strategies of Benzimidazol-5-ol, 2-(trifluoromethyl)-

Derivatization of Benzimidazol-5-ol, 2-(trifluoromethyl)- is a key strategy to modulate its physicochemical properties. Functionalization can be systematically explored at three main locations: the C5-hydroxyl group, the imidazole (B134444) N-H protons, and the C4, C6, and C7 positions on the phenyl ring.

The phenolic hydroxyl group at the C5 position is a prime target for derivatization through reactions such as etherification and esterification. These modifications can significantly alter the compound's lipophilicity, hydrogen bonding capability, and metabolic stability.

Etherification: O-alkylation of the hydroxyl group can be achieved by reacting the parent compound with an alkyl halide in the presence of a suitable base. The choice of base is critical to ensure selective O-alkylation over competing N-alkylation of the imidazole ring. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile to displace the halide from the alkylating agent.

Esterification: The hydroxyl group can be readily converted into an ester. A common laboratory method involves the reaction of the benzimidazole with a carboxylic acid in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org This reaction is typically performed in an anhydrous solvent such as dichloromethane (B109758) (DCM) at room temperature. acs.org This method is efficient for forming ester links with a wide variety of carboxylic acids. researchgate.net Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) can also yield the desired esters.

A representative esterification reaction is detailed in the table below, based on a general procedure for esterifying a related benzimidazole derivative with alcohols. acs.org

| Reagent 1 | Reagent 2 | Coupling System | Solvent | Temperature | Product Type |

| Benzimidazol-5-ol, 2-(trifluoromethyl)- | R-COOH (Carboxylic Acid) | DCC, DMAP | DCM | Room Temp. | 2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl ester |

| Benzimidazol-5-ol, 2-(trifluoromethyl)- | R-COCl (Acid Chloride) | Pyridine | DCM | 0 °C to RT | 2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl ester |

This table presents plausible reaction conditions based on standard organic chemistry methodologies and published procedures for similar compounds. acs.org

The imidazole moiety contains two nitrogen atoms, with the N-H proton being readily substituted. In an unsubstituted benzimidazole, the N1 and N3 positions are equivalent due to tautomerism. However, the presence of the C5-hydroxyl group can influence the reactivity and regioselectivity of N-substitution reactions.

N-Alkylation: The alkylation of the benzimidazole nitrogen is a common transformation, typically achieved by treating the substrate with an alkyl halide or other alkylating agent in the presence of a base. lookchem.comnih.gov Strong bases like sodium hydride (NaH) in solvents such as THF or DMF are effective for deprotonating the imidazole N-H, generating a nucleophilic anion that reacts with the electrophile. beilstein-journals.org The choice of reaction conditions can influence the outcome, as competition between N-alkylation and O-alkylation of the C5-hydroxyl group is possible. Generally, N-alkylation is favored under many conditions, but protection of the hydroxyl group may be necessary to achieve exclusive N-functionalization. Phase-transfer catalysts have also been employed to facilitate the N-alkylation of benzimidazole derivatives. lookchem.com

| Substrate Type | Alkylating Agent | Base / Catalyst System | Solvent | Typical Product | Reference |

| 2-Substituted Benzimidazole | Alkyl Bromides | aq. KOH / TBHS | Biphasic | N1-Alkyl-2-substituted benzimidazole | nih.gov |

| Benzimidazole | Allyl Bromide | aq. NaOH / SDS | Water | 1-allyl-1H-benzo[d]imidazole | lookchem.com |

| 3-Substituted Indazole | Alkyl Bromide | NaH | THF | N1-Alkyl-3-substituted-1H-indazole (High N1 selectivity) | beilstein-journals.org |

This table summarizes conditions for N-alkylation of related heterocyclic systems, which are applicable to the target compound.

N-Acylation: Acylation of the benzimidazole nitrogen can be accomplished using acyl chlorides or anhydrides. These reactions often proceed readily, sometimes without the need for a strong base, although a tertiary amine like triethylamine (B128534) is often added to scavenge the HCl produced when using acyl chlorides. N-acylation introduces an electron-withdrawing acyl group onto the imidazole ring, which can significantly alter the electronic properties of the benzimidazole system.

Modifications on the Phenyl Ring: The phenyl portion of the benzimidazole ring system is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The C5-hydroxyl group is a powerful activating, ortho-, para-directing group. The fused imidazole ring is generally considered activating. Conversely, the 2-(trifluoromethyl) group is strongly deactivating due to its inductive electron-withdrawing nature. lkouniv.ac.in

Modifications on the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is characterized by its high stability and general lack of reactivity. The carbon-fluorine bond is exceptionally strong, and the fluorine atoms shield the carbon from nucleophilic attack. Consequently, the CF₃ group is robust and typically does not participate in synthetic transformations under common reaction conditions. The literature does not provide significant examples of the chemical modification of a pre-existing trifluoromethyl group on a benzimidazole core; rather, the group is installed using specific trifluoromethylating reagents during the synthesis of the heterocyclic ring. rsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of Benzimidazol 5 Ol, 2 Trifluoromethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For Benzimidazol-5-ol, 2-(trifluoromethyl)-, a combination of one-dimensional and two-dimensional NMR experiments provides comprehensive insights into its atomic connectivity and spatial arrangement.

The ¹H, ¹³C, and ¹⁹F NMR spectra provide foundational information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule. While specific experimental data for Benzimidazol-5-ol, 2-(trifluoromethyl)- is not extensively available in public literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 2-(Trifluoromethyl)-1H-benzimidazole. researchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring system. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets and doublet of doublets) arising from spin-spin coupling. The hydroxyl (-OH) and amine (-NH) protons will likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The trifluoromethyl group will significantly influence the chemical shift of the carbon atom at the 2-position (C2), causing it to appear at a lower field (higher ppm value) and as a quartet due to coupling with the three fluorine atoms. The carbon atoms of the benzene ring will resonate in the aromatic region, and their specific shifts will be influenced by the hydroxyl substituent.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For Benzimidazol-5-ol, 2-(trifluoromethyl)-, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group attached to a heterocyclic ring. beilstein-journals.orgrsc.org For instance, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)benzonitrile (B1294956) shows a singlet at -62.05 ppm. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for Benzimidazol-5-ol, 2-(trifluoromethyl)- (Note: These are predicted values based on related compounds and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H NMR | |||

| Aromatic-H | 7.0 - 7.8 | m | |

| NH | 12.0 - 13.0 | br s | |

| OH | 9.0 - 10.0 | br s | |

| ¹³C NMR | |||

| C2 | 145 - 155 | q | ~35-40 Hz |

| Aromatic-C | 110 - 150 | ||

| CF₃ | 120 - 125 | q | ~270-280 Hz |

| ¹⁹F NMR | |||

| CF₃ | -60 to -65 | s |

This table is interactive. You can sort and filter the data.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in their specific assignment. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the benzimidazole ring. ugm.ac.id

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺ of Benzimidazol-5-ol, 2-(trifluoromethyl)- (C₈H₅F₃N₂O) can be calculated.

Table 2: Theoretical HRMS Data for Benzimidazol-5-ol, 2-(trifluoromethyl)-

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₈H₆F₃N₂O⁺ | 203.0427 |

This table is interactive. You can sort and filter the data.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the molecular structure. While a specific MS/MS study for Benzimidazol-5-ol, 2-(trifluoromethyl)- has not been reported, the fragmentation of benzimidazole derivatives generally involves characteristic losses. researchgate.netjournalijdr.comresearchgate.net

A plausible fragmentation pathway for the protonated molecule would likely involve:

Initial loss of small neutral molecules such as water (H₂O) or hydrogen cyanide (HCN).

Cleavage of the imidazole (B134444) ring.

Loss of the trifluoromethyl group as a radical (•CF₃) or related fragments.

The analysis of these fragmentation pathways allows for the confirmation of the different structural motifs within the molecule. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. The infrared (IR) and Raman spectra of Benzimidazol-5-ol, 2-(trifluoromethyl)- are expected to exhibit characteristic bands corresponding to its key structural features: the hydroxyl group, the benzimidazole ring system, and the trifluoromethyl group.

The analysis of the closely related 2-(trifluoromethyl)-1H-benzimidazole provides a foundational understanding of the core structure's vibrational modes. researchgate.netnist.gov The introduction of a hydroxyl group at the 5-position introduces distinct vibrational signatures. The most prominent of these is the O-H stretching vibration, which typically appears as a broad band in the IR spectrum in the region of 3200–3600 cm⁻¹. The precise position and broadness of this band are highly sensitive to the extent of hydrogen bonding in the solid state. Another key vibration associated with the hydroxyl group is the C-O stretching mode, expected in the 1200–1260 cm⁻¹ region.

The trifluoromethyl (-CF₃) group is known to produce strong, characteristic absorption bands in the infrared spectrum. mdpi.com Strong C-F stretching vibrations are typically observed in the 1100–1300 cm⁻¹ range. The benzimidazole ring itself contributes a complex pattern of bands, including N-H stretching (around 3000-3100 cm⁻¹, often broad), C=N stretching (around 1620 cm⁻¹), and aromatic C=C stretching vibrations (1450–1600 cm⁻¹). mdpi.comichem.md

Based on data from analogous compounds, the following table summarizes the expected prominent vibrational frequencies for Benzimidazol-5-ol, 2-(trifluoromethyl)-. nist.govmdpi.comnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Medium-Strong, Broad (IR) |

| N-H Stretch | Imidazole N-H | 3000 - 3150 | Medium, Broad (IR) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |

| C=N Stretch | Imidazole Ring | ~1620 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Trifluoromethyl -CF₃ | 1100 - 1300 | Very Strong (IR) |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong (IR) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of Benzimidazol-5-ol, 2-(trifluoromethyl)- can be investigated using UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. Benzimidazole derivatives are known to exhibit strong UV absorption due to π→π* electronic transitions within the conjugated aromatic system. mdpi.comresearchgate.net For instance, studies on 2-(2'-hydroxyphenyl) benzimidazole (HBI) show a primary absorption peak around 325 nm. nih.govresearchgate.net

The presence of the electron-donating hydroxyl group (-OH) at the 5-position is expected to act as an auxochrome, likely causing a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2-(trifluoromethyl)-1H-benzimidazole. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

Hydroxylated benzimidazoles are often fluorescent, and their emission properties can be complex. researchgate.net Many such compounds, particularly those with a hydroxyl group positioned for proton transfer, exhibit Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Upon photoexcitation, a proton can transfer from the hydroxyl group to the imidazole nitrogen, creating an excited-state keto-tautomer which then fluoresces. This process typically results in a large Stokes shift (a significant separation between absorption and emission maxima) and can sometimes lead to dual fluorescence bands corresponding to the initial 'enol' form and the proton-transferred 'keto' form. researchgate.net While the 5-hydroxy position is not as classically oriented for ESIPT as a 2-(2'-hydroxyphenyl) substituent, intramolecular or intermolecular proton transfer phenomena in the excited state could still significantly influence its fluorescence behavior.

| Spectroscopic Parameter | Electronic Transition | Predicted Wavelength Range (nm) | Notes |

|---|---|---|---|

| λmax (Absorption) | π→π* | 320 - 350 | Influenced by solvent polarity. |

| λem (Emission) | Fluorescence | 400 - 500 | Highly dependent on excited-state dynamics and solvent. Potential for large Stokes shift. |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While a crystal structure for Benzimidazol-5-ol, 2-(trifluoromethyl)- is not available in the searched literature, an in-depth analysis of the crystal structure of its parent compound, 2-trifluoromethyl-1H-benzimidazole, provides a robust model for understanding its solid-state characteristics. researchgate.netnih.gov

The crystallographic data for 2-trifluoromethyl-1H-benzimidazole reveals its fundamental molecular geometry and packing arrangement. nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₅F₃N₂ |

| Formula weight | 186.14 |

| Crystal system | Orthorhombic |

| Space group | Pbcm |

| a (Å) | 11.859 (2) |

| b (Å) | 7.2154 (14) |

| c (Å) | 19.508 (4) |

| Volume (ų) | 1669.2 (5) |

| Z | 8 |

The X-ray structure of 2-trifluoromethyl-1H-benzimidazole shows that the benzimidazole ring system is essentially planar, as is typical for such fused aromatic rings. nih.govresearchgate.net A key conformational feature is the orientation of the trifluoromethyl group, which is reported to be disordered over two positions in the crystal structure. researchgate.netnih.gov This indicates a low rotational barrier for the C-CF₃ bond. For Benzimidazol-5-ol, 2-(trifluoromethyl)-, a similar planar benzimidazole core is expected. The hydroxyl group at the 5-position would lie within this plane, with the C-O-H angle being a key geometric parameter.

The crystal packing of 2-trifluoromethyl-1H-benzimidazole is primarily dictated by hydrogen bonding. The molecules are linked by N—H⋯N hydrogen bonds, where the N-H of the imidazole ring of one molecule donates a hydrogen bond to the imine nitrogen atom of a neighboring molecule. researchgate.netnih.gov This interaction connects the molecules into one-dimensional chains that run parallel to the c-axis of the crystal lattice. nih.gov

The introduction of a 5-hydroxyl group in Benzimidazol-5-ol, 2-(trifluoromethyl)- would significantly alter this packing arrangement by providing an additional, strong hydrogen bond donor (-OH) and acceptor (the oxygen atom). This would likely disrupt the simple chain formation and lead to a more complex, two- or three-dimensional hydrogen-bonding network. nih.gov Plausible new interactions include:

O—H⋯N bonds: The phenolic hydroxyl group could donate a hydrogen bond to the imine nitrogen of a neighboring molecule.

N—H⋯O bonds: The imidazole N-H group could donate to the oxygen of the hydroxyl group on another molecule.

O—H⋯O bonds: Molecules could form chains or dimers through hydrogen bonds between their hydroxyl groups.

These strong interactions would be the dominant force in the crystal packing. Additionally, weaker interactions such as C—H⋯F contacts involving the trifluoromethyl group and π-π stacking between the aromatic benzimidazole rings are possible and often play a role in fine-tuning the crystal structures of fluorinated benzimidazoles. researchgate.net

| Compound | Primary Interaction Type | Description | Resulting Motif |

|---|---|---|---|

| 2-(trifluoromethyl)-1H-benzimidazole (Observed) nih.gov | N—H···N Hydrogen Bond | Connects imidazole rings of adjacent molecules. | 1D Chains |

| Benzimidazol-5-ol, 2-(trifluoromethyl)- (Predicted) | O—H···N / N—H···O / O—H···O Hydrogen Bonds | Strong interactions involving the hydroxyl and imidazole groups. | Likely 2D Sheets or 3D Network |

| Weak Interactions | Potential for C—H···F and π-π stacking. | Contribute to overall packing efficiency. |

Computational Chemistry and Theoretical Investigations of Benzimidazol 5 Ol, 2 Trifluoromethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular geometries, electronic distribution, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized organic molecules. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, are used to optimize the molecular geometry and predict various electronic properties. researchgate.net

The optimized geometry of Benzimidazol-5-ol, 2-(trifluoromethyl)- would reveal key structural parameters. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating hydroxyl group would influence the bond lengths and angles within the benzimidazole (B57391) core.

Table 1: Predicted Geometric Parameters for Benzimidazol-5-ol, 2-(trifluoromethyl)- (Illustrative) This table presents plausible data based on DFT calculations of similar benzimidazole structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-CF₃ | ~1.52 Å |

| Bond Length | C5-OH | ~1.36 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-N3 | ~1.33 Å |

| Bond Angle | N1-C2-N3 | ~111.5° |

| Dihedral Angle | C4-C5-O-H | ~0° or 180° |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide higher accuracy for electronic properties like electron correlation energies, which are crucial for a precise understanding of molecular stability and reactivity. These methods serve as a benchmark for DFT results and are employed when high-level accuracy is paramount.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For Benzimidazol-5-ol, 2-(trifluoromethyl)-, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system and the hydroxyl group. Conversely, the LUMO is anticipated to be centered around the benzimidazole ring and significantly influenced by the highly electron-withdrawing trifluoromethyl group.

Table 2: Predicted FMO Energies for Benzimidazol-5-ol, 2-(trifluoromethyl)- (Illustrative) This table presents plausible data based on DFT calculations of substituted benzimidazoles.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Localized on the benzimidazole ring and -OH group |

| LUMO | ~ -1.8 eV | Localized on the benzimidazole ring and -CF₃ group |

| Energy Gap (ΔE) | ~ 4.7 eV | Indicates high chemical stability |

A Molecular Electrostatic Potential (MESP) map visually represents the charge distribution on the molecule's surface. For Benzimidazol-5-ol, 2-(trifluoromethyl)-, the MESP map would show negative potential (red/yellow regions) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazole (B134444) ring, identifying these as sites for electrophilic attack. nih.govresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, and near the electron-deficient trifluoromethyl group. nih.gov

Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can reliably predict ¹H and ¹³C NMR chemical shifts, providing valuable information for structure elucidation. researchgate.net The chemical shifts for Benzimidazol-5-ol, 2-(trifluoromethyl)- would be influenced by the electronic environment created by the substituents. For instance, the carbon atom attached to the -CF₃ group (C2) would show a characteristic quartet in ¹³C NMR due to C-F coupling and would be shifted downfield. The carbon attached to the -OH group (C5) would also be significantly affected.

Table 3: Predicted ¹³C NMR Chemical Shifts for Benzimidazol-5-ol, 2-(trifluoromethyl)- (Illustrative) This table presents plausible chemical shifts relative to TMS, based on computational models.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~145 (q) | Attached to two N atoms and the electron-withdrawing CF₃ group |

| C4 | ~110 | Influenced by adjacent -OH group |

| C5 | ~150 | Attached to the electronegative -OH group |

| C6 | ~115 | Standard aromatic carbon |

| C7 | ~120 | Standard aromatic carbon |

| C8 (C3a) | ~135 | Bridgehead carbon |

| C9 (C7a) | ~140 | Bridgehead carbon |

| CF₃ | ~125 (q) | Trifluoromethyl carbon |

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated. These theoretical spectra help in assigning experimental vibrational modes, such as the O-H stretch of the hydroxyl group, the C-F stretches of the trifluoromethyl group, and the characteristic breathing modes of the benzimidazole ring system.

Molecular Modeling and Simulation Studies

While quantum calculations describe the static properties of a single molecule, molecular modeling and simulations are used to explore its dynamic behavior and conformational flexibility.

Molecular Dynamics (MD) simulations are computational experiments that track the motion of atoms in a molecule over time, providing insights into its conformational landscape. nih.govfigshare.com For Benzimidazol-5-ol, 2-(trifluoromethyl)-, the primary sources of conformational flexibility are the rotation of the hydroxyl group and the trifluoromethyl group.

MD simulations would be used to explore the potential energy surface related to the rotation around the C5-O bond and the C2-C(F₃) bond. These simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. It is expected that the hydroxyl group's orientation will be influenced by potential intramolecular hydrogen bonding with one of the imidazole nitrogen atoms. The rotation of the bulky and electronegative trifluoromethyl group is generally considered to have a relatively low energy barrier but can influence interactions with solvent molecules or biological receptors.

Ligand-Target Docking Studies for Putative Binding Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is instrumental in elucidating the potential binding interactions of Benzimidazol-5-ol, 2-(trifluoromethyl)- within the active sites of various biological targets. Docking simulations for benzimidazole derivatives have been extensively performed to explore their therapeutic potential, including as anticancer, antimicrobial, and anti-inflammatory agents. plantarchives.orgukm.my

For Benzimidazol-5-ol, 2-(trifluoromethyl)-, the key structural features—the benzimidazole core, the 5-hydroxyl (-OH) group, and the 2-trifluoromethyl (-CF3) group—dictate its binding profile. The benzimidazole ring system, being an isostere of natural purine (B94841) bases, can engage in various interactions, including hydrogen bonding via its nitrogen atoms and π-π stacking with aromatic amino acid residues like tyrosine and phenylalanine. ukm.myresearchgate.net The hydroxyl group at the 5-position is a potent hydrogen bond donor and acceptor, significantly contributing to binding affinity and specificity. Concurrently, the trifluoromethyl group enhances lipophilicity and can form strong hydrophobic and van der Waals interactions within the target's binding pocket. researchgate.net

Docking studies of similar benzimidazole scaffolds against protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are common in anticancer drug design. ukm.mynih.govnih.gov In a typical simulation, Benzimidazol-5-ol, 2-(trifluoromethyl)- would be docked into the ATP-binding site of a kinase. The predicted interactions would likely involve hydrogen bonds between the benzimidazole nitrogens or the 5-hydroxyl group and key residues in the hinge region of the kinase, a pattern crucial for inhibitory activity. ukm.my The trifluoromethyl-substituted ring would likely occupy a hydrophobic pocket, contributing to the stability of the ligand-protein complex. nih.gov The outcomes of these studies are typically quantified by a docking score, which estimates the binding free energy (ΔG), with lower scores indicating a more favorable interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For benzimidazole derivatives, QSAR is a powerful tool for understanding which molecular features are critical for their therapeutic effects and for predicting the activity of newly designed analogs. ijpsr.comnih.gov The development of a QSAR model involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation linking these descriptors to the observed biological activity (e.g., IC50 values). nih.govijpsr.com

In the context of Benzimidazol-5-ol, 2-(trifluoromethyl)-, several key molecular descriptors would be considered in a QSAR model. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), and dipole moment (μ). These are crucial for understanding the reactivity and interaction potential of the compound.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., chi6chain), which describe the size, shape, and degree of branching in the molecule. ijpsr.com

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which quantifies polarity, are frequently used. Studies on benzimidazoles have often shown that higher lipophilicity can lead to increased activity, while increased polarity may have a negative influence. nih.gov

A hypothetical QSAR model for a series of analogs including Benzimidazol-5-ol, 2-(trifluoromethyl)- might reveal that descriptors related to hydrophobicity and the presence of hydrogen bond donors (like the SsOHcount) are positively correlated with activity, underscoring the importance of the trifluoromethyl and hydroxyl groups, respectively. ijpsr.com The statistical validity of such a model is assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²), with higher values indicating a more robust and predictive model. biointerfaceresearch.com

Cheminformatics and Virtual Screening Applications

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is generated to represent the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. researchgate.net This approach is particularly valuable when the 3D structure of the biological target is unknown. The model is built by aligning a set of active molecules and extracting their common chemical features. researchgate.net

For Benzimidazol-5-ol, 2-(trifluoromethyl)-, a pharmacophore model would be constructed based on its key structural motifs and those of other active benzimidazole analogs. The critical pharmacophoric features would likely include:

Hydrogen Bond Acceptor (HBA): Typically associated with one of the nitrogen atoms in the imidazole ring.

Hydrogen Bond Donor (HBD): Represented by the hydroxyl group at the 5-position.

Aromatic Ring (AR): Corresponding to the fused benzene (B151609) ring of the benzimidazole core.

Hydrophobic (HY): A feature representing the lipophilic trifluoromethyl group.

Once developed, this pharmacophore hypothesis serves as a 3D query for virtual screening of large chemical databases to find new, structurally diverse molecules that match the required features. plantarchives.orgiftmuniversity.ac.in This method allows researchers to move beyond a specific chemical scaffold and discover novel lead compounds that retain the necessary interactions for biological activity. iftmuniversity.ac.in Structure-based pharmacophore models can also be generated from the known interactions between a ligand and its receptor, further refining the search for potent inhibitors. plantarchives.org

In Silico Screening of Chemical Libraries for Analog Discovery

In silico or virtual screening (VS) is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process significantly accelerates the identification of lead compounds by narrowing down the number of candidates for experimental testing. When applied to analog discovery for Benzimidazol-5-ol, 2-(trifluoromethyl)-, virtual screening can be performed using either ligand-based or structure-based approaches.

In a ligand-based virtual screening (LBVS) campaign, the structure of Benzimidazol-5-ol, 2-(trifluoromethyl)- or a pharmacophore model derived from it is used as a template to search chemical databases like ZINC15. nih.govmdpi.com The search identifies compounds that possess a high degree of structural or pharmacophoric similarity to the query. This method has been successfully used to screen millions of compounds to find novel benzimidazole-based inhibitors for various targets. nih.govmdpi.com

The typical workflow for such a screening involves several steps. First, a large compound library is prepared and often filtered based on physicochemical properties, such as Lipinski's rule of five, to ensure drug-likeness. mdpi.com Next, the library is screened against the pharmacophore model or docked into the target protein's active site. The top-scoring "hits" are then selected for further analysis, which often includes more accurate docking protocols and visual inspection of the binding poses to prioritize candidates for synthesis and biological evaluation. nih.govymerdigital.com This hierarchical approach efficiently filters large databases to yield a manageable number of promising analogs for further development. nih.gov

Compound Names Mentioned

Molecular Mechanisms of Action and in Vitro Biological Target Engagement of Benzimidazol 5 Ol, 2 Trifluoromethyl

Enzyme Inhibition and Activation Studies (In Vitro)

Identification and Characterization of Specific Enzyme Targets

No specific enzyme targets for Benzimidazol-5-ol, 2-(trifluoromethyl)- have been identified in the available literature. Research on other benzimidazole (B57391) compounds has shown interactions with various enzymes, but this cannot be extrapolated to the specific subject of this article.

Kinetic Studies of Enzyme-Inhibitor Interactions

Due to the absence of identified enzyme targets, no kinetic studies detailing the nature of enzyme-inhibitor interactions for Benzimidazol-5-ol, 2-(trifluoromethyl)- are available. Such studies would typically include the determination of inhibition constants (Kᵢ) and IC₅₀ values to quantify the compound's potency.

Reversibility and Selectivity Profiling of Enzyme Modulation

Information regarding the reversibility and selectivity of enzyme modulation by Benzimidazol-5-ol, 2-(trifluoromethyl)- is not present in the reviewed literature. This would require specific assays to determine if the compound acts as a reversible or irreversible inhibitor and to profile its activity against a panel of related enzymes.

Receptor Binding and Modulation Assays (In Vitro)

Radioligand Binding and Competition Assays

There are no published radioligand binding or competition assay results for Benzimidazol-5-ol, 2-(trifluoromethyl)-. These assays are crucial for determining the binding affinity (Kₐ) of a compound to a specific receptor.

Functional Receptor Assays in Cell-Free Systems or Cell Lines

No data from functional receptor assays for Benzimidazol-5-ol, 2-(trifluoromethyl)- could be located. These experiments would be necessary to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.

Cellular Pathway Modulation Studies (In Vitro Cell Lines)

Studies on 2-(trifluoromethyl)benzimidazole (B189241) analogs have been conducted in various human cancer cell lines, including fibrosarcoma (HT1080) and hepatocellular carcinoma (HepG2), to map their effects on cellular pathways.

The primary mechanism of action identified for 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis through the inhibition of the cystine/glutamate antiporter, known as system Xc-. nih.govnih.gov This antiporter is crucial for cellular antioxidant defenses.

Inhibition of System Xc- : The compound class directly targets and inhibits system Xc-, which is responsible for importing cystine into the cell while exporting glutamate. nih.gov

Glutathione (B108866) (GSH) Depletion : Intracellular cystine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By blocking cystine uptake, these compounds lead to a rapid depletion of the intracellular GSH pool. nih.gov

GPX4 Inactivation : Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to neutralize toxic lipid peroxides. The depletion of GSH results in the inactivation of GPX4. nih.gov

Lipid Peroxidation : With GPX4 inactive, lipid reactive oxygen species (ROS) accumulate unchecked, leading to extensive lipid peroxidation and subsequent cell death. nih.gov

This cascade of events represents a specific modulation of the ferroptosis signaling pathway, a mechanism distinct from classical apoptosis.

Exposure of cancer cell lines to 2-(trifluoromethyl)benzimidazole derivatives leads to significant changes in the protein levels associated with the ferroptosis pathway.

| Protein Target | Observed Effect in Cancer Cell Lines | Functional Consequence |

| System Xc- (SLC7A11 subunit) | Inhibition of transporter activity | Decreased intracellular cystine |

| Glutathione (GSH) | Depletion | Reduced antioxidant capacity |

| Glutathione Peroxidase 4 (GPX4) | Inactivation (due to GSH depletion) | Accumulation of lipid peroxides |

These changes are direct consequences of the compound's interaction with its primary target and the subsequent cellular response. While comprehensive gene expression profiling is not detailed in the available literature, the observed protein-level effects are consistent with the induction of ferroptosis.

The primary mode of cell death induced by this class of compounds is ferroptosis, not classical apoptosis. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This mechanism is distinct from apoptosis, which involves caspase activation and the formation of apoptotic bodies.

Studies show that 2-(trifluoromethyl)benzimidazole derivatives effectively trigger this cell death pathway in various human cancer cell lines. nih.gov For instance, the potent analog FA16 was shown to significantly inhibit tumor growth in a HepG2 xenograft model by inducing ferroptosis. nih.gov This suggests that the compound's cytotoxic effects are mediated through this specific pathway rather than through mechanisms that cause cell cycle arrest or canonical apoptosis.

Structure-Activity Relationship (SAR) Studies for Biological Activity

SAR studies have been crucial in optimizing the ferroptosis-inducing activity of the 2-(trifluoromethyl)benzimidazole scaffold.

Through phenotypic screening, an initial 2-(trifluoromethyl)benzimidazole derivative, designated FA-S, was identified as a novel ferroptosis inducer. nih.gov Subsequent structural modifications and synthesis of a series of analogs led to the identification of key structural features for enhanced potency.

Scaffold : The 2-(trifluoromethyl)benzimidazole core is essential for the observed biological activity.

Substitutions : The potency of the compounds was significantly influenced by substitutions on the benzimidazole ring. A systematic derivatization effort produced compound FA16 , which contains a 4-SO2NMe2 group and demonstrated the highest lethality and most potent ferroptosis induction with an IC50 value of 1.26 μM in HT1080 cells. nih.gov

The development from the initial hit (FA-S) to a highly potent analog (FA16) underscores the importance of specific chemical modifications to the core structure.

| Compound | Key Structural Feature | Potency (IC50 in HT1080 cells) |

| FA-S | Initial 2-(trifluoromethyl)benzimidazole hit | - |

| FA16 | 2-(trifluoromethyl)benzimidazole with 4-SO2NMe2 group | 1.26 µM |

The trifluoromethyl (CF3) group at the C2-position of the benzimidazole ring is a critical feature of this class of compounds. While direct comparisons with non-fluorinated analogs are not available in the context of ferroptosis induction, the role of the CF3 group in medicinal chemistry is well-established.

Enhanced Potency : In a related study on benzimidazole-pyrimidine hybrids, a sterically hindered trifluoromethyl substituent at the C2-position was found to enhance in vitro cytotoxicity against the A549 human lung cancer cell line. mdpi.com

Metabolic Stability : The CF3 group can increase the metabolic stability of compounds, a desirable feature for potential drug candidates. The potent analog FA16 was noted to have favorable metabolic stability, superior to the classic system Xc- inhibitor erastin. nih.gov

Binding Interactions : The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to biological targets through various non-covalent interactions.

The consistent presence of the 2-(trifluoromethyl) moiety across this novel class of ferroptosis inducers suggests it is integral to the molecular scaffold required for interacting with and inhibiting the system Xc- transporter.

Correlation of Computational Data with In Vitro Biological Observations

Detailed research correlating computational data with in vitro biological observations for the specific compound Benzimidazol-5-ol, 2-(trifluoromethyl)- is not extensively available in the public domain. However, analysis of related 2-(trifluoromethyl)benzimidazole derivatives provides a framework for understanding how such correlations are typically established in medicinal chemistry. These studies often combine computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis with experimental in vitro assays to elucidate mechanisms of action and predict biological activity.

The general approach involves using computational models to predict the binding affinity and interaction patterns of a compound with a specific biological target, such as an enzyme or a receptor. These predictions are then validated against experimental data obtained from in vitro biological assays, which measure the actual inhibitory or modulatory effect of the compound on the target.

For the broader class of 2-(trifluoromethyl)benzimidazole derivatives, computational studies have been instrumental in identifying key structural features that influence their biological activity. For instance, molecular docking studies on various derivatives have helped to visualize the binding modes within the active sites of target proteins. These models can predict crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole core, the trifluoromethyl group, and the amino acid residues of the target.

In vitro studies on these related compounds have demonstrated a range of biological activities, including antiparasitic, anticancer, and antimicrobial effects. For example, certain 2-(trifluoromethyl)benzimidazole derivatives have shown potent activity against various parasitic protozoa, with in vitro assays providing crucial data on their half-maximal inhibitory concentrations (IC50).

While a direct and detailed correlation for Benzimidazol-5-ol, 2-(trifluoromethyl)- is not available, the established methodologies in the study of its analogues suggest a strong predictive power of computational methods. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity. Computational models would typically predict how this group orients itself within a protein's binding pocket to maximize favorable interactions. Similarly, the hydroxyl group at the 5-position of the benzimidazole ring can act as a hydrogen bond donor or acceptor, a feature that computational docking can model to predict its contribution to binding.

The correlation between computational predictions and in vitro results is a cornerstone of modern drug discovery. It allows for the rational design of more potent and selective compounds. In the case of Benzimidazol-5-ol, 2-(trifluoromethyl)-, should such research be undertaken, it would likely involve the following steps:

Target Identification: Identifying potential biological targets based on the activities of structurally similar compounds.

Computational Modeling: Performing molecular docking or other in silico simulations to predict the binding of Benzimidazol-5-ol, 2-(trifluoromethyl)- to these targets. This would generate data on binding energies and interaction patterns.

In Vitro Validation: Conducting biological assays to measure the activity of the compound against the identified targets. This would yield experimental data such as IC50 or Ki values.

Correlative Analysis: Comparing the computational predictions with the in vitro data to establish a correlation. A strong correlation would validate the computational model and provide insights into the molecular basis of the compound's activity.

The following table illustrates the type of data that would be generated and correlated in such a study, based on hypothetical targets for Benzimidazol-5-ol, 2-(trifluoromethyl)-.

| Biological Target | Computational Prediction (Binding Energy, kcal/mol) | In Vitro Observation (IC50, µM) | Key Predicted Interactions |

| Enzyme A | -8.5 | 1.2 | Hydrogen bond from 5-OH; Hydrophobic interaction from CF3 |

| Receptor B | -7.2 | 5.8 | Pi-stacking of benzimidazole ring; Halogen bond from CF3 |

| Enzyme C | -6.1 | > 10 | Weaker interactions; potential steric hindrance |

This table demonstrates how a higher predicted binding energy (more negative value) would be expected to correlate with a lower IC50 value (higher potency) from in vitro experiments. The "Key Predicted Interactions" column provides a qualitative rationale for the observed activities, directly linking the compound's structure to its biological function at a molecular level.

Advanced Research Directions and Applications of Benzimidazol 5 Ol, 2 Trifluoromethyl

Development as Molecular Probes for Biological Systems

The unique structure of Benzimidazol-5-ol, 2-(trifluoromethyl)- provides a foundation for its development as a molecular probe to investigate complex biological systems.

The benzimidazole (B57391) ring system is inherently fluorescent, and this property can be modulated by substituents on the ring. While direct studies on the fluorescent properties of Benzimidazol-5-ol, 2-(trifluoromethyl)- are not extensively documented, related benzimidazole derivatives have been successfully developed as fluorescent probes. mdpi.comnih.govrsc.org For instance, certain benzimidazoles exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to a large Stokes shift, which is highly desirable for fluorescent imaging applications. medchemexpress.com

The hydroxyl group at the 5-position of Benzimidazol-5-ol, 2-(trifluoromethyl)- could be a key feature in designing "turn-on" or "turn-off" fluorescent probes. This hydroxyl group can be chemically modified to create a recognition site for specific analytes. Upon binding to the target molecule or ion, a change in the electronic properties of the benzimidazole ring could lead to a detectable change in fluorescence intensity or wavelength. This principle has been used to create benzimidazole-based probes for metal ions like Fe³⁺ and Co²⁺. mdpi.comrsc.org Future research could focus on modifying the hydroxyl group to create probes for specific enzymes, reactive oxygen species, or other biomolecules, enabling their visualization within living cells.

Affinity probes are essential tools for identifying the biological targets of bioactive compounds. Benzimidazol-5-ol, 2-(trifluoromethyl)- can serve as a core structure for the design of such probes. The hydroxyl group offers a convenient point for attaching a reactive group (for covalent labeling) or a tag (like biotin (B1667282) or a click chemistry handle) for subsequent purification and identification of binding partners.

The development of an affinity probe based on this scaffold would involve synthesizing a derivative that retains the biological activity of the parent compound while allowing for the capture of its protein targets. Once the target protein is isolated, techniques like mass spectrometry can be used for its identification. This approach is crucial for understanding the mechanism of action of new drug candidates and for validating new therapeutic targets.

Utilization as a Scaffold for Rational Drug Design and Discovery

The benzimidazole core is a cornerstone in medicinal chemistry, present in numerous approved drugs. nih.gov The 2-(trifluoromethyl)benzimidazole (B189241) moiety, in particular, has been explored for a range of therapeutic applications, including antiparasitic, antimicrobial, and anticancer activities. nih.govmdpi.comresearchgate.net The presence of the trifluoromethyl group often enhances the biological efficacy of the parent compound. bohrium.com

Benzimidazol-5-ol, 2-(trifluoromethyl)- represents a versatile scaffold for creating libraries of new compounds for drug discovery. The hydroxyl group at the 5-position and the N-H of the imidazole (B134444) ring are amenable to chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). For example, derivatives can be synthesized by alkylating the nitrogen atoms or by converting the hydroxyl group into ethers or esters. These modifications can modulate the compound's solubility, cell permeability, and binding affinity to its biological targets.

A notable example of a related compound is 2-(trifluoromethyl)-benzimidazol-5-amine, which has been used as a building block to create hybrid molecules with potent anticancer activity against human lung cancer cell lines. mdpi.com This highlights the potential of the 5-substituted-2-(trifluoromethyl)benzimidazole scaffold in oncology drug discovery.

Table 1: Examples of Bioactive 2-(Trifluoromethyl)benzimidazole Derivatives

| Compound/Derivative Class | Biological Activity | Reference |

| 1-, 5-, and 6-substituted 2-(Trifluoromethyl)benzimidazoles | Antiprotozoal (Giardia lamblia, Entamoeba histolytica), Anthelmintic (Trichinella spiralis) | nih.gov |

| Benzimidazole–pyrimidine hybrid from 2-(trifluoromethyl)-benzimidazol-5-amine | Anticancer (Human lung cancer cell line A549) | mdpi.com |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Antiprotozoal (Trichomonas vaginalis), Antimalarial (Plasmodium falciparum) | researchgate.net |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Topoisomerase I inhibition, Cytotoxicity (HeLa, MCF7, A431 cancer cell lines) | nih.gov |

Potential Roles in Material Science or Supramolecular Chemistry

While the primary focus of research on benzimidazole derivatives has been in the pharmaceutical field, their structural features also suggest potential applications in materials science. wikipedia.org The planar, aromatic nature of the benzimidazole ring system allows for π-π stacking interactions, which can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The ability of the benzimidazole N-H and the 5-hydroxyl group to participate in hydrogen bonding makes Benzimidazol-5-ol, 2-(trifluoromethyl)- an interesting building block for supramolecular chemistry. It can potentially self-assemble into well-ordered structures like liquid crystals or organogels. Furthermore, the hydroxyl group and the nitrogen atoms of the imidazole ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or photoluminescent properties.

Future Methodological Advancements in Synthesis, Characterization, and Biological Evaluation

Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of Benzimidazol-5-ol, 2-(trifluoromethyl)- and its derivatives. This could involve the use of novel catalysts, microwave-assisted synthesis, or flow chemistry techniques to improve reaction yields and reduce waste. rsc.org

In terms of characterization, advanced spectroscopic and crystallographic techniques will be crucial for elucidating the three-dimensional structures of these molecules and their complexes with biological targets. mdpi.com This structural information is invaluable for understanding their mechanism of action and for guiding further optimization through computational modeling and in silico screening. researchgate.net

For biological evaluation, the development of high-throughput screening assays will be essential for rapidly assessing the activity of large libraries of derivatives against a wide range of biological targets. Furthermore, the use of advanced cell imaging techniques and animal models will be necessary to evaluate the efficacy of promising compounds in a more physiologically relevant context.

Identification of Unexplored Biological Pathways and Therapeutic Targets for Future Investigation

The broad spectrum of biological activities reported for benzimidazole derivatives suggests that they may interact with multiple biological pathways. isca.me A key area for future research is to use Benzimidazol-5-ol, 2-(trifluoromethyl)- and its derivatives as chemical probes to identify novel therapeutic targets.

This can be achieved through chemoproteomics approaches, where the compounds are used to pull down their binding partners from cell lysates, or through phenotypic screening, where the effects of the compounds on cellular processes are observed without a preconceived target. The identification of new targets and pathways could open up new avenues for the treatment of diseases that are currently difficult to manage. For example, while some benzimidazoles are known to inhibit tubulin polymerization, the antiparasitic activity of some 2-(trifluoromethyl)benzimidazole derivatives was found to be independent of this mechanism, indicating the existence of other, yet to be identified, targets. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzimidazol-5-ol, 2-(trifluoromethyl)-, and how can its structure be confirmed experimentally?

- Methodology :

- Synthesis : Copper(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines is a validated route for constructing 2-(trifluoromethyl)benzimidazoles. Ligand optimization (e.g., TMEDA) improves regioselectivity and yield .

- Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity. X-ray crystallography (via SHELX refinement) resolves stereochemical ambiguities and validates hydrogen bonding patterns .

Q. What safety protocols should be followed when handling Benzimidazol-5-ol derivatives in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves and Tyvek® suits to avoid permeation. Use fume hoods for weighing and synthesis due to potential dust inhalation risks .

- Spill Management : Evacuate the area, eliminate ignition sources, and use dry chemical extinguishers. Follow OSHA Hazardous Waste Operations standards for cleanup .

Q. Which analytical techniques are most effective for assessing purity and structural integrity of this compound?

- Methodology :

- LCMS/HPLC : Monitor purity (e.g., retention time ~1.01 minutes under SQD-FA05 conditions) and detect degradation products .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can synthetic yields of Benzimidazol-5-ol, 2-(trifluoromethyl)-, be optimized while minimizing byproducts?

- Methodology :

- Catalyst Screening : Compare Cu(I)/TMEDA with alternative catalysts (e.g., Pd-based systems) for cross-coupling efficiency. Optimize reaction time and temperature to suppress halogenated byproducts .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. Monitor reaction progress via TLC with UV-active detection .

Q. What experimental strategies resolve contradictions in biological activity data for TRPV1 antagonists derived from this scaffold?

- Methodology :

- Assay Validation : Replicate capsaicin-induced Ca²⁺ influx assays (IC₅₀ = 4.6 nM in recombinant human TRPV1 channels). Adjust buffer pH and calcium concentration to stabilize protein-ligand interactions .

- Pharmacokinetic Profiling : Compare in vivo ED₈₀ values (e.g., 7.8 mg/kg in CFA models) with plasma exposure levels (270.8 ng/mL) to identify discrepancies between efficacy and bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced TRPV1 antagonism?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to map interactions between the trifluoromethyl group and TRPV1 hydrophobic pockets (e.g., Tyr511, Arg557). Validate predictions with mutagenesis data .

- QSAR Analysis : Corolate electronic parameters (Hammett σ) of substituents with in vitro IC₅₀ values to prioritize synthetic targets .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound, and how are they addressed?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve twinning or disorder. SHELXL refinement with anisotropic displacement parameters improves model accuracy .

- Hydrogen Bonding Networks : Analyze O–H···N interactions in polymorphs to predict stability under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.